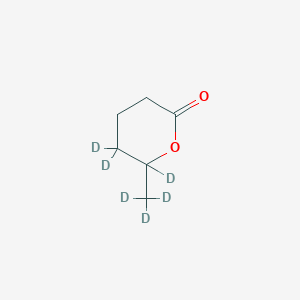
(R/S)-Delta-Hexalactone-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R/S)-Delta-Hexalactone-d6 is a deuterated analog of delta-hexalactone, a compound known for its applications in various fields of chemistry and industry. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in studies involving isotopic labeling and tracing.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R/S)-Delta-Hexalactone-d6 typically involves the deuteration of delta-hexalactone. One common method is the catalytic hydrogenation of delta-hexalactone in the presence of deuterium gas. This process requires a catalyst, such as palladium on carbon, and is carried out under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to maximize yield and purity. The deuterated compound is then purified using techniques such as distillation or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(R/S)-Delta-Hexalactone-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can undergo nucleophilic substitution reactions, where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include deuterated carboxylic acids, alcohols, and substituted lactones, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
(R/S)-Delta-Hexalactone-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the pathways of lactone metabolism.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (R/S)-Delta-Hexalactone-d6 involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes that recognize lactones, leading to the formation of deuterated metabolites. These metabolites can then be traced to study metabolic pathways and enzyme kinetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
Delta-Hexalactone: The non-deuterated analog of (R/S)-Delta-Hexalactone-d6.
Gamma-Hexalactone: A similar lactone with a different ring size.
Delta-Valerolactone: Another lactone with a similar structure but different carbon chain length.
Uniqueness
This compound is unique due to its deuterium atoms, which provide distinct advantages in isotopic labeling studies. The presence of deuterium allows for more precise tracing and analysis in various chemical and biological processes, making it a valuable tool in research and industry.
Propriétés
Formule moléculaire |
C6H10O2 |
|---|---|
Poids moléculaire |
120.18 g/mol |
Nom IUPAC |
5,5,6-trideuterio-6-(trideuteriomethyl)oxan-2-one |
InChI |
InChI=1S/C6H10O2/c1-5-3-2-4-6(7)8-5/h5H,2-4H2,1H3/i1D3,3D2,5D |
Clé InChI |
RZTOWFMDBDPERY-TZGAIVCRSA-N |
SMILES isomérique |
[2H]C1(CCC(=O)OC1([2H])C([2H])([2H])[2H])[2H] |
SMILES canonique |
CC1CCCC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester](/img/structure/B13860269.png)
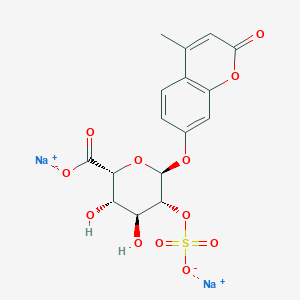
![2-(Chloromethyl)thieno[2,3-b]pyridine](/img/structure/B13860283.png)
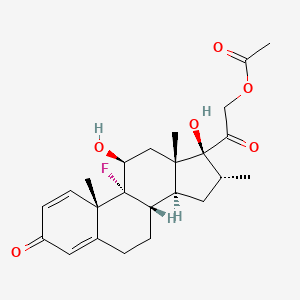
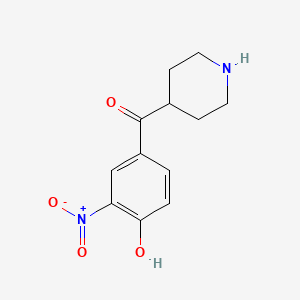
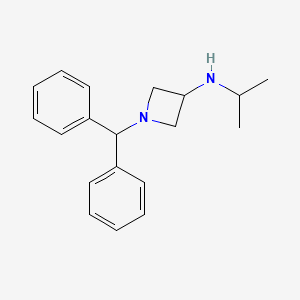

![7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one](/img/structure/B13860324.png)


![(7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-2-yl)methanol](/img/structure/B13860336.png)
![1-(4-Chlorophenyl)-5-[6-[[4-[(4-chlorophenyl)amino]-6-[(1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3,5-triazin-2-yl]amino]hexyl]biguanide D-Gluconic Acid Salt](/img/structure/B13860337.png)
![Des-[4,5-O-(1-methylethylidene)] Topiramate](/img/structure/B13860352.png)
![2-Bromo-1-[2-(bromomethyl)phenyl]ethanone](/img/structure/B13860353.png)
